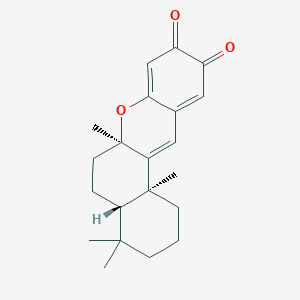

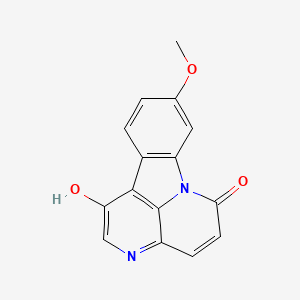

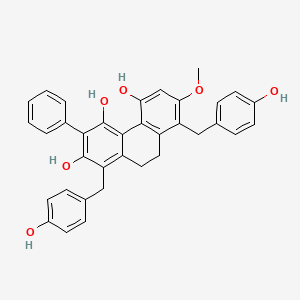

1-Hydroxy-9-medroxycanthin-6-one

Descripción general

Descripción

1-Hydroxy-9-medroxycanthin-6-one is a natural product found in Eurycoma longifolia with data available.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

- Antifungal and Antibacterial Properties : A study by Zhao et al. (2016) on ester derivatives of 10-hydroxycanthin-6-one, a compound closely related to 1-Hydroxy-9-medroxycanthin-6-one, demonstrated significant antifungal and antibacterial activities. The compounds showed inhibitory effects against various fungi and bacteria, suggesting potential as antimicrobial agents (Zhao et al., 2016).

Cancer Research

- Anti-Cancer Activities : Yunos et al. (2022) isolated an alkaloid compound, 9-methoxycanthin-6-one, from Eurycoma longifolia and investigated its in vitro anti-cancer activities against various cancer cell lines. The study found that this compound induced apoptosis in cancer cells and affected the expression of apoptotic-related proteins, indicating potential therapeutic applications in cancer treatment (Yunos et al., 2022).

Pharmacokinetics

- Bioavailability Studies : A pharmacokinetic and bioavailability study of 5-hydroxy-4-methoxycanthin-6-one, another similar compound, in rats was conducted by Li et al. (2020). This study provided valuable insights into the absorption and elimination of canthinone alkaloids, which could be relevant for understanding the behavior of this compound in biological systems (Li et al., 2020).

Natural Distribution and Synthesis

- Natural Occurrence and Synthesis : Research on the distribution of 9-methoxycanthin-6-one in Eurycoma longifolia and its presence in various plant parts and callus cultures was conducted by Mahmood et al. (2011). This study offers insights into the natural occurrence of similar compounds and their potential for in vitro production, which could be relevant for this compound (Mahmood et al., 2011).

Anti-Inflammatory Effects

- Inhibition of Inflammatory Responses : A study by Fan et al. (2013) on 4-methoxy-5-hydroxycanthin-6-one, a structurally related alkaloid, demonstrated significant anti-inflammatory effects both in vitro and in vivo. This suggests potential anti-inflammatory applications for similar compounds, such as this compound (Fan et al., 2013).

Mecanismo De Acción

Target of Action

1-Hydroxy-9-medroxycanthin-6-one is a natural product used for research related to life sciences . .

Mode of Action

The mode of action of this compound is currently unknown due to the lack of research on this specific compound .

Pharmacokinetics

It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc .

Análisis Bioquímico

Biochemical Properties

1-Hydroxy-9-medroxycanthin-6-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the production of prostaglandin E2 (PGE2) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated RAW 264.7 cells . Additionally, this compound interacts with glycogen synthase kinase 3 beta (GSK3β), leading to the degradation of β-catenin, which is a key component of the Wnt signaling pathway .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the Wnt signaling pathway by activating GSK3β, which leads to the degradation of β-catenin . This compound also affects the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in activated macrophages, thereby modulating inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It inhibits COX-2 and PGE2 production by binding to their active sites, thereby reducing inflammation . Additionally, it activates GSK3β, which in turn degrades β-catenin, leading to the inhibition of the Wnt signaling pathway . This compound also interferes with calcium mobilization, which contributes to its muscle relaxant properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored below -20°C and can be kept for several months . Long-term studies have shown that it maintains its biological activity over extended periods, with no significant degradation observed . In vitro studies have demonstrated its sustained anti-inflammatory and antiproliferative effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and muscle relaxant properties without significant adverse effects . At higher doses, it may cause toxicity and adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects and toxic doses need to be carefully determined to ensure safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which hydroxylates the compound, leading to its further breakdown and excretion . This compound also affects metabolic flux by modulating the levels of various metabolites, including NO and PGE2 .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. It is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate, which facilitates its distribution within the body . The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in modulating cellular processes and signaling pathways.

Propiedades

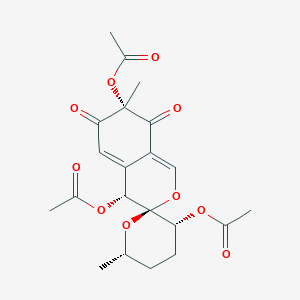

IUPAC Name |

8-hydroxy-13-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c1-20-8-2-3-9-11(6-8)17-13(19)5-4-10-15(17)14(9)12(18)7-16-10/h2-7,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHGYFDVGYKREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C4N2C(=O)C=CC4=NC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

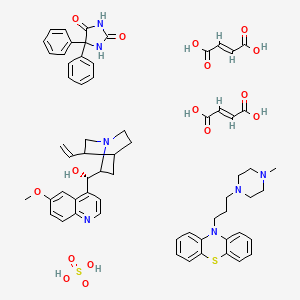

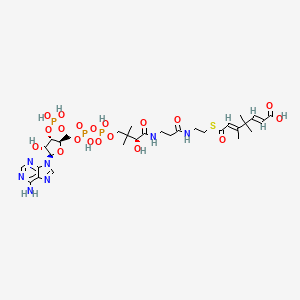

![1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea;dihydrochloride](/img/structure/B1246845.png)